molecular formula C21H20O3 B5145043 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5145043
M. Wt: 320.4 g/mol
InChI Key: IAQMEDMHWKBSDP-UHFFFAOYSA-N
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Description

7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DMBCO, is a synthetic compound that belongs to the class of chromenone derivatives. DMBCO has attracted significant attention from researchers due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been suggested that 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its biological activities by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to exhibit various biochemical and physiological effects. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a stable compound that can be easily synthesized and purified. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is also a fluorescent compound that can be used as a probe for detecting reactive oxygen species in living cells. However, 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has some limitations for lab experiments. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that may not accurately mimic the biological activity of natural compounds. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may also have off-target effects that need to be carefully considered.

Future Directions

There are several future directions for 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be further investigated for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be modified to improve its potency, selectivity, and pharmacokinetic properties. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can also be used as a lead compound for developing novel drugs for various diseases. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be further investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells. Finally, 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be used for studying the molecular mechanisms involved in the biological activities of chromenone derivatives.
Conclusion
In conclusion, 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromenone derivatives. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a multistep process, and its purity can be determined by various analytical techniques. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has advantages and limitations for lab experiments, and there are several future directions for 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research.

Synthesis Methods

7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzyl bromide with 2-hydroxyacetophenone, followed by cyclization and oxidation. The final product is obtained after purification and recrystallization. The yield of 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is around 50%, and the purity can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells.

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-13-6-7-14(2)15(10-13)12-23-16-8-9-18-17-4-3-5-19(17)21(22)24-20(18)11-16/h6-11H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQMEDMHWKBSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((2,5-Dimethylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

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